molecular formula C6H11ClN2S B6222988 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride CAS No. 2768332-34-7

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride

Cat. No.: B6222988
CAS No.: 2768332-34-7
M. Wt: 178.7
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Description

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Thiazole derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride
  • 4-(propan-2-yl)-1,2-thiazol-3-amine hydrochloride
  • 3-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride

Uniqueness

3-(propan-2-yl)-1,2-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group at the 3-position and the amine group at the 4-position provides distinct properties compared to other thiazole derivatives.

Properties

CAS No.

2768332-34-7

Molecular Formula

C6H11ClN2S

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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